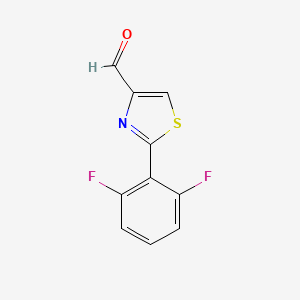
2-(2,6-Difluorophenyl)thiazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Difluorophenyl)thiazole-4-carbaldehyde is a heterocyclic compound featuring a thiazole ring substituted with a 2,6-difluorophenyl group and an aldehyde functional group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Difluorophenyl)thiazole-4-carbaldehyde typically involves the condensation of 2,6-difluoroaniline with thioamide followed by cyclization and subsequent formylation. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nitrating agents under controlled temperatures.
Major Products:
Oxidation: 2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid.
Reduction: 2-(2,6-Difluorophenyl)thiazole-4-methanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-(2,6-Difluorophenyl)thiazole-4-carbaldehyde is primarily related to its ability to interact with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The thiazole ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparaison Avec Des Composés Similaires
2-(2,6-Dichlorophenyl)thiazole-4-carbaldehyde: Similar structure but with chlorine atoms instead of fluorine.
2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid: Oxidized form of the compound.
2-(2,6-Difluorophenyl)thiazole-4-methanol: Reduced form of the compound.
Uniqueness: 2-(2,6-Difluorophenyl)thiazole-4-carbaldehyde is unique due to the presence of both electron-withdrawing fluorine atoms and an aldehyde group, which can significantly influence its reactivity and interaction with biological targets. The combination of these functional groups makes it a versatile intermediate in synthetic chemistry and a promising candidate for drug development.
Propriétés
Formule moléculaire |
C10H5F2NOS |
|---|---|
Poids moléculaire |
225.22 g/mol |
Nom IUPAC |
2-(2,6-difluorophenyl)-1,3-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C10H5F2NOS/c11-7-2-1-3-8(12)9(7)10-13-6(4-14)5-15-10/h1-5H |
Clé InChI |
BXCDORWGKRDBAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)C2=NC(=CS2)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



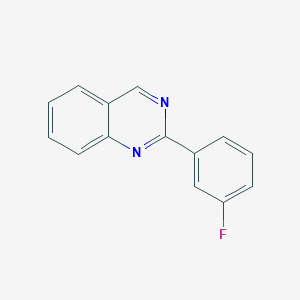

![6-Isopropyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11884290.png)
![Tert-butyl ((3AS,4S,6AR)-octahydrocyclopenta[C]pyrrol-4-YL)carbamate](/img/structure/B11884295.png)
![1'H-Spiro[piperidine-4,2'-pyrido[2,3-d]pyrimidin]-4'(3'H)-one](/img/structure/B11884297.png)

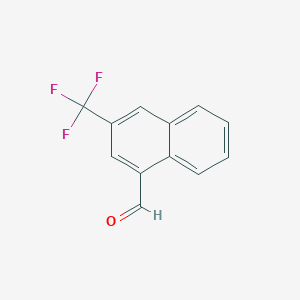
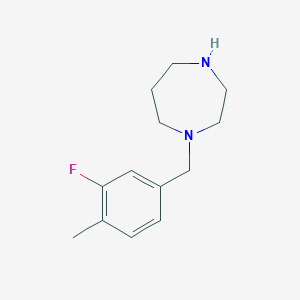

![3-Acetyl-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl acetate](/img/structure/B11884334.png)
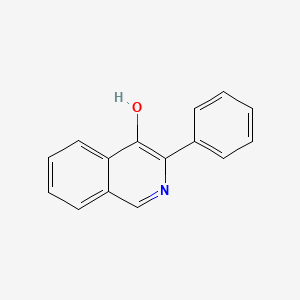

![4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11884362.png)
